molecular formula C9H10ClNO2 B3034631 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride CAS No. 1998216-16-2

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride

Cat. No.: B3034631
CAS No.: 1998216-16-2
M. Wt: 199.63
InChI Key: LTCYIVTWNAIJEW-UHFFFAOYSA-N
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Description

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride is a chemical compound with a complex structure that includes multiple aromatic rings and ether groups.

Scientific Research Applications

Melatonin Receptor Research

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride and its derivatives have been studied extensively for their interactions with melatonin receptors. Research by Faust et al. (2000) focused on creating analogues to investigate the binding site of the melatonin receptor. They found that certain derivatives displayed high binding affinities and acted as either agonists or antagonists in functional assays (Faust et al., 2000).

Isoindole Derivative Synthesis

Melo et al. (2003) and (2004) developed novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles through thermolysis, contributing to the knowledge of isoindole derivative synthesis. These findings could be crucial for further pharmaceutical and material science research (Melo et al., 2003), (Melo et al., 2004).

Potential in Psychiatric Treatment

Compounds derived from this compound have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). KapplesKevin and Shutske (1997) synthesized isoindoles with a focus on their application in psychiatric treatments, highlighting the compound's potential in the field of mental health (KapplesKevin & Shutske, 1997).

Anticancer Properties

The derivatives of this compound have been investigated for their anticancer properties. Spanò et al. (2016) synthesized [1,2]oxazolo[5,4-e]isoindole derivatives and found them effective in inhibiting tumor cell proliferation, specifically in models of diffuse malignant peritoneal mesothelioma (Spanò et al., 2016).

Exploration in Enzyme Inhibition

Benzo[e]isoindole-1,3-dione derivatives, related to this compound, have been synthesized and evaluated for their effects on enzyme activity. Zou et al. (2010) found that these derivatives show inhibitory activity against glycogen synthase kinase-3 (GSK-3), which could be significant for diseases where GSK-3 is implicated (Zou et al., 2010).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride typically involves multi-step organic reactionsThe final step involves the addition of hydrochloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aromatic rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different hydro derivatives

Properties

IUPAC Name

7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7;/h1-2,10H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCYIVTWNAIJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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